6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines a furan ring, a triazole ring, and a thiadiazine ring, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired triazolothiadiazine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer properties.
1,2,4-Triazoles: Widely studied for their therapeutic potential in various diseases.
Uniqueness
6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its combination of a furan ring with a triazolothiadiazine scaffold, providing a unique set of chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C20H12Cl2N4OS |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C20H12Cl2N4OS/c21-14-7-6-13(10-15(14)22)17-8-9-18(27-17)16-11-28-20-24-23-19(26(20)25-16)12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
LGXPGSHLNDVTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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